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Compound of Interest

Compound Name: 2-Methoxy-4-methylpyridine

Cat. No.: B011731

2-Methoxy-4-picoline, also known as 2-methoxy-4-methylpyridine, is a substituted pyridine
derivative that serves as a crucial intermediate in the synthesis of high-value chemical entities.
[1] Its unique electronic and steric properties, conferred by the electron-donating methoxy
group at the 2-position and the methyl group at the 4-position, make it a versatile building block
in the pharmaceutical and agrochemical industries.[1] A thorough understanding of its physical
properties is not merely academic; it is fundamental to its practical application. These
properties govern critical process parameters, including reaction kinetics, purification
strategies, formulation, storage, and safety protocols. This guide provides a comprehensive
analysis of the core physical characteristics of 2-Methoxy-4-picoline, blending established data
with predictive analysis and outlining the experimental methodologies required for their
validation.

Core Physical and Chemical Properties: An
Executive Summary

The fundamental properties of 2-Methoxy-4-picoline are summarized below. It is critical to note
the distinction between experimentally verified data and computationally predicted values,
which await experimental confirmation but provide valuable estimations for process design.
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Property Value Data Type Source(s)
2-methoxy-4- )

IUPAC Name o Systematic [2]
methylpyridine

Synonyms 2-Methoxy-4-picoline Trivial [2]

CAS Number 100848-70-2 Experimental [2][3]

Molecular Formula C7HsNO Experimental [2]

Molecular Weight 123.15 g/mol Calculated [2]
Clear, colorless to )

Appearance o Experimental Chem-Impex
pale yellow liquid

N _ 152-153 °C (at 760 _

Boiling Point Experimental [3]
mmHgQ)

Melting Point < 0 °C (Estimated) Inferred [4][5]

) 1.001 + 0.06 g/cm? (at ) )

Density Predicted ChemicalBook
20°C)

Refractive Index , .
1.4990 - 1.5030 Predicted ChemicalBook

(n2°/D)

Flash Point

53 °C

Experimental

ChemicalBook

Section 1: Thermal Properties

The thermal behavior of a compound is paramount for its purification, handling, and use in

thermally sensitive reactions.

Boiling Point

The experimentally determined boiling point of 2-Methoxy-4-picoline is 152-153 °C at

atmospheric pressure.[3] This moderately high boiling point is consistent with its molecular

weight and the polar nature of the pyridine ring. This property is the cornerstone of its

purification via fractional distillation, allowing for efficient separation from lower-boiling starting

materials or higher-boiling impurities.
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This micro-scale method is ideal for determining the boiling point with minimal sample
consumption. The principle relies on matching the vapor pressure of the liquid with the external
atmospheric pressure.

Methodology:

o Sample Preparation: Place 0.5 mL of 2-Methoxy-4-picoline into a small test tube (e.g., a
Durham tube).

o Capillary Insertion: Seal one end of a capillary tube using a flame. Place the capillary tube,
open-end down, into the test tube containing the sample.

o Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the
sample is level with the thermometer bulb.

e Heating: Place the assembly into a Thiele tube filled with mineral oil, ensuring the heat-
transfer fluid is above the level of the sample but below the opening of the test tube.

» Observation: Heat the side arm of the Thiele tube gently with a micro-burner. Observe the
capillary tube. A slow stream of bubbles will begin to emerge as the air inside expands.

o Equilibrium: Continue heating until a rapid, continuous stream of bubbles emerges from the
capillary tip. This indicates the vapor pressure of the sample has exceeded the atmospheric
pressure.

o Measurement: Remove the heat source. The stream of bubbles will slow down and stop. The
boiling point is the temperature at which the liquid just begins to be drawn back into the
capillary tube.

Preparation Measurement
Add 0.5 mL Sample Insert Inverted Attach Assembly Place in Heat Side Arm Observe Rapid Record Temp at
to Test Tube Sealed Capillary to Thermometer Thiele Tube Gently Bubble Stream Remove Heat Liquid Re-entry
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Caption: Workflow for Thiele Tube Boiling Point Determination.

Melting Point

While one supplier database lists a melting point of 136 °C, this is inconsistent with the
substance's observed state as a liquid at ambient temperatures and is considered erroneous.
The true melting point is necessarily below room temperature. For context, the parent
compound, 2-picoline, has a melting point of -70 °C.[5] It is reasonable to infer that 2-Methoxy-
4-picoline possesses a similarly low melting point, a property primarily of concern for cryogenic
storage or reactions conducted at very low temperatures.

Section 2: Density and Refractive Index

These intensive properties are invaluable for quality control, identity confirmation, and
calculating molar concentrations without resorting to weighing.

Density

The predicted density is approximately 1.001 g/cm3.[3] This value, slightly greater than water, is
influenced by the compact, nitrogen-containing aromatic ring. Experimental verification is
crucial for accurate process calculations.

This method provides high accuracy by precisely measuring the mass of a known, fixed volume
of the liquid.

Methodology:
o Calibration: Thoroughly clean and dry a pycnometer. Measure and record its mass (ma).

o Reference: Fill the pycnometer with deionized water of a known temperature and record the
mass (mz). The density of water (p_water) at this temperature is known from literature.

o Sample Measurement: Empty, clean, and dry the pycnometer. Fill it with 2-Methoxy-4-
picoline at the same temperature and record the mass (ms).

o Calculation:

o Mass of water = mz2 - mz
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o Volume of pycnometer = (mz - m1) / p_water

o Mass of sample = ms - m1

o Density of sample (p_sample) = (ms - m1) / Volume of pycnometer

ycnometer (m1)

s

Weigh Water-Filled
Pycnometer (m2)

[ Weigh Empty
P

V =(m2-ml)/p_water Pycnometer (m3

AN

Calculate Density:
p_sample=(m3-ml)/V

Click to download full resolution via product page

Calculate Volume: Weigh Sample-Filled
)

Caption: Gravimetric workflow for density determination using a pycnometer.

Refractive Index

The predicted refractive index is in the range of 1.4990 - 1.5030. This value, a measure of how

light bends when passing through the liquid, is highly sensitive to purity. A deviation from the
established value for a pure sample can indicate the presence of contaminants.

Section 3: Solubility Profile (Predictive Analysis)
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While quantitative solubility data for 2-Methoxy-4-picoline is not widely published in peer-
reviewed literature, a robust scientific prediction can be made by analyzing its molecular
structure.

The molecule possesses both polar and non-polar characteristics.

o Polar Features: The pyridine ring nitrogen and the ether oxygen are lone-pair donors,
capable of acting as hydrogen bond acceptors. This imparts polarity to the molecule.

» Non-polar Features: The aromatic ring itself, along with the methyl and methoxy alkyl groups,
contributes non-polar, hydrophobic character.

Predicted Solubility:

e In Water: The parent compounds, picolines, are miscible with water.[6] The methoxy group
may slightly increase hydrophobicity compared to a simple methyl group, but the presence of
two hydrogen bond accepting sites suggests 2-Methoxy-4-picoline should exhibit moderate
to good solubility in water.

e In Polar Organic Solvents (Ethanol, Methanol, DMSO): The compound is expected to be
highly soluble, likely miscible, in these solvents due to favorable dipole-dipole interactions.[1]

» In Non-polar Organic Solvents (Hexane, Toluene): Solubility is expected to be lower than in
polar solvents but still significant due to the non-polar regions of the molecule.

Section 4: Spectroscopic Sighature (Predictive
Analysis)

No experimentally verified spectra for 2-Methoxy-4-picoline are available in major public
databases. The following analysis is a prediction based on fundamental spectroscopic
principles and comparison with structurally similar compounds. This serves as a guide for
researchers to confirm the identity of synthesized material.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by vibrations characteristic of its functional groups.
Comparison with a detailed study on the isomer 2-methoxy-6-methylpyridine lends confidence

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://en.wikipedia.org/wiki/Picoline
https://www.chemimpex.com/products/28913
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b011731?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

to these predictions.[7]

~3100-3000 cm~1 (Aromatic C-H Stretch): Weak to medium absorptions characteristic of the
C-H bonds on the pyridine ring.

~2950-2850 cm~1 (Aliphatic C-H Stretch): Medium to strong absorptions from the methyl and
methoxy groups.

~1600-1450 cm~* (C=C and C=N Ring Stretch): Multiple strong bands characteristic of the
pyridine aromatic system.

~1250-1200 cm~* (Asymmetric C-O-C Stretch): A strong, characteristic band for the aryl-alkyl
ether linkage.

~1050-1000 cm~1 (Symmetric C-O-C Stretch): A medium to strong band, also from the ether
group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The molecule has five distinct proton environments.

Signal 1 (H6): ~8.0-8.2 ppm, doublet. This proton is adjacent to the ring nitrogen, making it
the most deshielded aromatic proton.

Signal 2 (H5): ~6.6-6.8 ppm, doublet. This proton is ortho to the electron-donating methoxy
group and will be significantly shielded.

Signal 3 (H3): ~6.5-6.7 ppm, singlet (or very small doublet). This proton is meta to the
methoxy group and ortho to the methyl group.

Signal 4 (Methoxy -OCHs): ~3.9-4.0 ppm, singlet, integrating to 3H. Typical chemical shift for
a methoxy group attached to an aromatic ring.

Signal 5 (Methyl -CHs): ~2.2-2.4 ppm, singlet, integrating to 3H. Typical chemical shift for a
methyl group on a pyridine ring.

The molecule has six chemically non-equivalent carbon atoms.
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e C2 (bearing -OCHs): ~163-165 ppm. Highly deshielded due to direct attachment to both the
ring nitrogen and an oxygen atom.

e C6: ~147-149 ppm. Deshielded due to proximity to the nitrogen atom.

e C4 (bearing -CHs): ~145-147 ppm. Quaternary carbon, deshielded by the methyl group and
its position in the ring.

e C5:~115-117 ppm. Shielded by the ortho methoxy group.
e C3:~110-112 ppm. Shielded by the para methoxy group.
o Methoxy (-OCHs): ~53-55 ppm. Typical shift for an sp3 carbon in a methoxy group.

o Methyl (-CHs): ~18-21 ppm. Typical shift for an sp3 carbon in a methyl group attached to an
aromatic ring.

Section 5: Safety and Handling

Based on aggregated GHS data, 2-Methoxy-4-picoline presents several hazards that
necessitate careful handling.[2]

e Hazards:
o Flammable: It is a flammable liquid and vapor (H226).
o Irritant: Causes skin irritation (H315) and serious eye irritation (H319).
o Respiratory Irritant: May cause respiratory irritation (H335).
e Recommended Handling:
o Work in a well-ventilated chemical fume hood.

o Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile
gloves, and a lab coat.

o Keep away from heat, sparks, and open flames.
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o Store in a tightly sealed container in a cool, dry place, preferably refrigerated at 0-8°C.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b011731?utm_src=pdf-custom-synthesis
https://www.chemimpex.com/products/28913
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methoxy-4-methylpyridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methoxy-4-methylpyridine
https://www.chemsrc.com/en/cas/100848-70-2_681849.html
https://m.chemicalbook.com/ProductChemicalPropertiesCB3237870_EN.htm
https://www.sigmaaldrich.com/TW/en/sds/aldrich/109835?userType=undefined
https://en.wikipedia.org/wiki/Picoline
https://www.researchgate.net/publication/292986109_FTIR_FT-RAMAN_AB_INITIO_and_DFT_studies_on_2-Methoxy-6-Methyl_Pyridine
https://www.benchchem.com/product/b011731#physical-properties-of-2-methoxy-4-picoline
https://www.benchchem.com/product/b011731#physical-properties-of-2-methoxy-4-picoline
https://www.benchchem.com/product/b011731#physical-properties-of-2-methoxy-4-picoline
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b011731?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b011731?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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